3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide
Description
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide (CAS: 2034354-63-5, Molecular Formula: C₁₇H₁₉N₅O₃) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. The structure includes a methoxy group at position 6 of the pyridazine ring and a propanamide side chain substituted with a 2-methoxybenzyl group . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or protein-protein interactions. The methoxy groups may enhance solubility and metabolic stability, while the aromatic benzyl moiety could influence binding affinity to hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C17H19N5O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H19N5O3/c1-24-13-6-4-3-5-12(13)11-18-16(23)9-7-14-19-20-15-8-10-17(25-2)21-22(14)15/h3-6,8,10H,7,9,11H2,1-2H3,(H,18,23) |
InChI Key |
YLKXGTLEGCOGAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide typically involves multiple steps, starting from readily available precursors
Formation of Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the triazolopyridazine core in the presence of a base.
Formation of Propanamide Chain: The final step involves the formation of the propanamide chain through an amidation reaction, where the triazolopyridazine derivative reacts with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazolopyridazine core or the methoxybenzyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations :
- The target compound’s 2-methoxybenzyl group distinguishes it from bulkier substituents (e.g., benzimidazole in or indole in ), which may reduce steric hindrance and improve target accessibility.
- Methoxy groups in the target compound and BK10568 likely improve aqueous solubility compared to trifluoromethyl or methyl substituents in other analogs .
Biological Activity
The compound 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide is a novel synthetic derivative that belongs to the class of triazolo-pyridazine compounds. This compound has garnered attention due to its potential biological activities, particularly in the realm of oncology and kinase inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its role as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase that plays a crucial role in cellular proliferation, survival, and migration. Overexpression or aberrant activation of c-Met is often associated with various cancers, making it a significant target for therapeutic intervention.
In Vitro Studies
In vitro studies have demonstrated that derivatives of triazolo-pyridazines exhibit varying degrees of cytotoxicity against multiple cancer cell lines. For instance:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell growth. For example, one study reported that a related compound exhibited IC50 values of 0.83 μM for A549, 0.15 μM for MCF-7, and 2.85 μM for HeLa cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of such compounds. The presence of specific functional groups can significantly influence the potency and selectivity of the compound towards c-Met kinase. For instance:
- The methoxy groups enhance solubility and may improve binding affinity.
- The triazole moiety contributes to the overall structural rigidity and interaction with the kinase domain.
Case Study 1: Anti-Tumor Activity
In a recent study evaluating various triazolo-pyridazine derivatives, one compound demonstrated significant anti-tumor activity across several cell lines. The results indicated that this compound could induce apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle. The study utilized assays such as Annexin V-FITC/PI staining to confirm apoptotic effects .
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of triazolo-pyridazine derivatives found that certain compounds showed potent inhibitory effects against c-Met kinase with IC50 values as low as 48 nM . This highlights the potential of these compounds as therapeutic agents in treating cancers characterized by c-Met overexpression.
Table 1: Cytotoxicity Data for Selected Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Table 2: Structure-Activity Relationship Insights
| Functional Group | Impact on Activity |
|---|---|
| Methoxy (-OCH3) | Increases solubility and binding affinity |
| Triazole | Provides structural rigidity and enhances interaction with c-Met |
| Benzyl group | Modulates hydrophobic interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
